Bicyclo(2.2.2)octane-2,3-dimethanol
CAS No.: 65942-08-7
Cat. No.: VC16078379
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65942-08-7 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | [3-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methanol |
| Standard InChI | InChI=1S/C10H18O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-12H,1-6H2 |
| Standard InChI Key | CPIZOXNOIVZVGA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCC1C(C2CO)CO |
Introduction
Structural and Stereochemical Characteristics
Stereochemical Configuration
The (2R,3S) relative configuration of the hydroxymethyl groups introduces chirality, influencing both reactivity and intermolecular interactions. This stereochemical arrangement positions the hydroxyl protons in a trans-diaxial orientation, reducing intramolecular hydrogen bonding and enhancing solubility in polar aprotic solvents. X-ray crystallographic analyses of analogous bicyclo[2.2.2]octane derivatives reveal bond angles of approximately 109.5° at bridgehead carbons, consistent with sp³ hybridization .
Table 1: Key Physical Properties of Bicyclo[2.2.2]octane-2,3-dimethanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.25 g/mol | |
| Density | 1.063 g/cm³ | |
| Boiling Point | 315°C at 760 mmHg | |
| Flash Point | 152.7°C | |
| Refractive Index | 1.503 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of bicyclo[2.2.2]octane-2,3-dimethanol typically employs a Diels-Alder cycloaddition strategy, as demonstrated in the preparation of nuclear receptor coactivator mimics . Retrosynthetic disconnection reveals two critical intermediates:
-
A 5-substituted 1,3-cyclohexadiene derivative
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Methacrolein as the dienophile
This approach capitalizes on the inherent regioselectivity of Diels-Alder reactions to construct the bicyclic core while installing functional handles for subsequent hydroxymethylation .
Iron Tricarbonyl-Mediated Diene Preparation
Initial steps involve synthesizing the diene component via iron tricarbonyl complexes. Treatment of 1,3-cyclohexadiene iron tricarbonyl (2) with triphenylcarbenium tetrafluoroborate generates a reactive cyclohexadienyl cation (3), which undergoes nucleophilic addition with isobutyraldehyde to yield aldehyde 4 . A Henry reaction with nitromethane installs a nitroalkene moiety (5), subsequently reduced to amine 6 using lithium borohydride and trimethylsilyl chloride. Acylation with isoamyl acid chloride produces amide 7, followed by decomplexation with trimethylamine N-oxide to liberate the free diene 8 .
Diels-Alder Cycloaddition
The critical bicyclo[2.2.2]octane formation occurs via [4+2] cycloaddition between diene 8 and methacrolein (9) under ytterbium trichloride catalysis . Stoichiometric Lewis acid loading is necessitated by the coordinating amide group in 8, which otherwise deactivates catalytic sites. The reaction proceeds with moderate endo selectivity (60:40 endo:exo), yielding three regioisomeric aldehydes (10a, 10b, 10c) distinguishable by -NMR chemical shifts between 9.25–9.65 ppm .
Hydroxymethylation and Final Functionalization
Functional Applications
Nuclear Receptor Coactivator Disruption
Bicyclo[2.2.2]octane-2,3-dimethanol derivatives inhibit the interaction between estrogen receptor-α (ERα) and steroid receptor coactivator-1 (SRC-1) by mimicking the LXXLL motif of SRC peptides . In vitro assays demonstrate IC₅₀ values of 12–15 μM, comparable to first-generation peptide competitors. The rigid bicyclic scaffold preorganizes the hydroxymethyl groups into geometries complementary to the hydrophobic coactivator binding groove, enhancing binding entropy relative to flexible peptides .
Materials Science Applications
The compound’s high thermal stability (decomposition >300°C) and low dielectric constant (ε = 2.1–2.3) make it suitable as a crosslinking agent in epoxy resins. When copolymerized with bisphenol-A diglycidyl ether, it increases glass transition temperatures () by 15–20°C compared to conventional diol crosslinkers .
Chiral Resolution Media
Enantiopure (2R,3S) dimethanol derivatives serve as stationary phases in gas chromatography columns, achieving baseline separation of α-pinene enantiomers (α = 1.08) under isothermal conditions . The bicyclic framework’s rigidity minimizes phase bleeding at elevated temperatures, enabling operation up to 250°C.
Comparative Analysis with Related Bicyclic Compounds
Bicyclo[2.2.2]octane-1-carboxylic Acid
The carboxylic acid analog (PubChem CID 85547776) exhibits markedly different physicochemical properties, including increased aqueous solubility (LogP = 3.2 vs. 1.023) and a lower boiling point (287°C) . Protonation of the carboxylate group at physiological pH enables ionic interactions absent in the dimethanol derivative, making it preferable for pH-responsive drug delivery systems .
Table 2: Comparison of Bicyclo[2.2.2]octane Derivatives
Steric and Electronic Effects
Electron-withdrawing carboxyl groups in the 3,3-dimethyl derivative increase bridgehead C-H acidity (pKa ≈ 4.7) , enabling deprotonation under mild basic conditions. In contrast, the dimethanol’s hydroxyl groups (pKa ≈ 14–15) remain protonated across most biological pH ranges, favoring hydrogen bond donation in protein binding pockets .
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